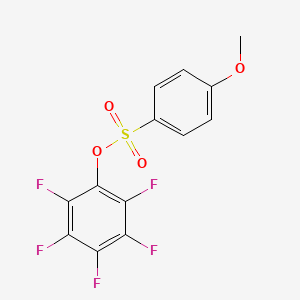

2,3,4,5,6-五氟苯基 4-甲氧基苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

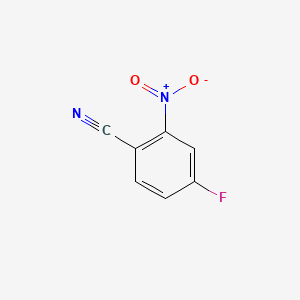

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate is a compound that can be associated with the field of organofluorine chemistry. This compound is not directly mentioned in the provided papers, but its structure suggests that it is a derivative of pentafluorophenyl with a methoxybenzenesulfonate group attached. The presence of the pentafluorophenyl moiety indicates that this compound could exhibit unique physical and chemical properties due to the strong electronegativity of the fluorine atoms.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate by using appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by X-ray crystallography and spectroscopic methods such as 19F NMR. For example, the molecular structures of certain bis(phosphonio)benzene derivatives were confirmed by these techniques, revealing large bond angles around phosphorus atoms . Similarly, the structure of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate could be elucidated using these methods to understand its stereochemistry and electronic properties.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. For example, pentafluorophenyl propynoate was used to synthesize a pentafluorinated furanone, which further reacted with sodium methoxide to yield methoxy-tetrafluorofuranones . The reactivity of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate could be explored in similar nucleophilic substitution reactions or in coupling reactions as demonstrated by the synthesis of SF5-bearing aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, the bulky diarylammonium pentafluorobenzenesulfonates show high catalytic activity in dehydration reactions due to the hydrophobic environment created by the fluorinated groups . The properties of 2,3,4,5,6-pentafluorophenyl 4-methoxybenzenesulfonate, such as solubility, boiling point, and reactivity, would likely be affected by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methoxy group.

科学研究应用

抗病毒研究

研究人员已经设计了芍药酚-苯磺酰衍生物,包括具有 4-甲氧基苯磺酸酯结构的化合物,以对抗乙型肝炎病毒 (HBV) 感染。这些化合物对 HBV 显示出有效的抗病毒作用,显着选择性指数超过市售抗病毒药物。这表明它们作为开发新抗病毒药物的先导化合物的潜力 (Huang 等人,2016)。

合成化学和催化

在合成化学中,该化合物已被用作脂肪酶催化的酯交换反应中的前体,以合成光学纯的双(五氟苯基)乙烷-1,2-二醇。该过程证明了该化合物在生产具有特定光学性质的材料中的效用,展示了其在精细化学合成中的应用 (Sakai 等人,2000)。

材料科学

在材料科学中,4-甲氧基苯磺酸酯衍生物已被用于合成发光镧系元素配位聚合物,其中它们作为配体形成具有有趣发光性质的结构。该应用对于开发用于光学和电子器件的新材料至关重要 (Yang 等人,2008)。

有机电子学

该化合物已在有机电子学中找到应用,特别是在合成用于二阶非线性光学的 stilbazolium 衍生物中。这些衍生物在结晶时表现出较大的非线性光学和电光效应,使其适用于光子器件 (Yang 等人,2005)。

环境科学

在环境科学中,研究人员已经探索了使用光芬顿法对五氟苯酚进行矿化,表明该化合物与旨在污染物降解和水处理的研究相关。光芬顿法已显示出将五氟苯酚有效降解为无害物质,突出了此类化合物在环境修复工作中的重要性 (Ravichandran 等人,2010)。

安全和危害

未来方向

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F5O4S/c1-21-6-2-4-7(5-3-6)23(19,20)22-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTCYIYILYPZCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382440 |

Source

|

| Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentafluorophenyl 4-methoxybenzenesulfonate | |

CAS RN |

663175-94-8 |

Source

|

| Record name | Pentafluorophenyl 4-methoxybenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-YL]ethan-1-one](/img/structure/B1304806.png)

![3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B1304811.png)